Sulforaphane NAC
Overview
Description
Sulforaphane N-acetylcysteine is a compound derived from sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli, Brussels sprouts, and cabbage. Sulforaphane is known for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties. Sulforaphane N-acetylcysteine is a metabolite of sulforaphane that has shown similar pharmacological activities and is being studied for its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulforaphane can be synthesized from glucoraphanin, a glucosinolate found in cruciferous vegetables, through enzymatic hydrolysis by myrosinase. The synthetic route involves the conversion of glucoraphanin to sulforaphane, which can then be conjugated with N-acetylcysteine to form sulforaphane N-acetylcysteine. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the compound .
Industrial Production Methods
Industrial production of sulforaphane N-acetylcysteine involves the extraction of glucoraphanin from cruciferous vegetables, followed by enzymatic hydrolysis to produce sulforaphane. The sulforaphane is then chemically conjugated with N-acetylcysteine under controlled conditions to ensure high yield and purity. This process may involve the use of solvents and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Sulforaphane N-acetylcysteine undergoes various chemical reactions, including:
Oxidation: Sulforaphane can be oxidized to form sulforaphane sulfoxide.
Reduction: Sulforaphane can be reduced to form sulforaphane thiol.
Substitution: Sulforaphane can undergo nucleophilic substitution reactions with thiols and amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include sulforaphane sulfoxide, sulforaphane thiol, and various sulforaphane conjugates with thiols and amines .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying isothiocyanate chemistry.
Biology: Studied for its effects on cellular processes such as apoptosis, cell cycle regulation, and oxidative stress response.
Medicine: Investigated for its potential therapeutic effects in cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Used in the development of dietary supplements and functional foods for health promotion.
Mechanism of Action
Sulforaphane N-acetylcysteine exerts its effects through multiple mechanisms:
Detoxification: Induces phase II detoxification enzymes, enhancing the elimination of carcinogens and oxidants.
Antioxidant: Activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, increasing the expression of antioxidant proteins.
Anti-inflammatory: Inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Sulforaphane N-acetylcysteine is compared with other similar compounds such as:
Sulforaphane: Both compounds have similar pharmacological activities, but sulforaphane N-acetylcysteine has better blood-brain barrier permeability and a longer half-life.
Phenethyl isothiocyanate: Another isothiocyanate with anticancer properties, but sulforaphane N-acetylcysteine is more effective in certain cancer models.
Benzyl isothiocyanate: Similar to sulforaphane, but with different metabolic pathways and efficacy profiles.
Conclusion
Sulforaphane N-acetylcysteine is a promising compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable subject of scientific research and a potential therapeutic agent for various diseases.
Biological Activity
Sulforaphane N-acetyl cysteine (SFN-NAC) is a bioactive compound derived from the metabolism of sulforaphane (SFN), which is abundant in cruciferous vegetables like broccoli. SFN-NAC is noted for its enhanced stability and bioavailability compared to SFN, making it a subject of interest in various biomedical research fields, particularly cancer therapy, antioxidant activity, and neuroprotection.
- Antioxidant Effects : SFN-NAC activates the Nrf2 pathway, leading to the transcription of antioxidant genes. This enhances cellular defense against oxidative stress by increasing levels of glutathione (GSH) and other protective enzymes .
- Anti-inflammatory Properties : The compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
- Anticancer Activity : SFN-NAC demonstrates significant anticancer properties by inducing cell cycle arrest, promoting apoptosis, and inhibiting metastasis in various cancer cell lines. It modulates pathways such as ERK and Akt/MAPK, enhancing the efficacy of conventional chemotherapeutics .
- Neuroprotective Effects : By reducing oxidative stress and inflammation, SFN-NAC may protect neuronal cells from degeneration. It has been shown to preserve mitochondrial function and promote proteostasis, which is crucial in aging and neurodegenerative diseases .
Anticancer Efficacy
A study highlighted the effectiveness of SFN-NAC in inhibiting lung cancer cell growth through autophagy activation and microtubule disruption. In vitro experiments demonstrated that SFN-NAC induced G2/M phase cell cycle arrest and downregulated α-tubulin expression via ERK pathway activation . Another investigation into prostate cancer showed that dietary intake of sulforaphane led to reduced disease severity and progression .
Neuroprotection
Research on animal models has shown that SFN-NAC administration leads to increased Nrf2 expression and improved cognitive functions associated with aging. This suggests potential applications in preventing neurodegeneration .
Data Summary
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/t9-,20?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHBKTCHILXGOT-VCLORWJBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CSC(=S)NCCCCS(=O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858415 | |
Record name | N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334829-66-2 | |
Record name | N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.